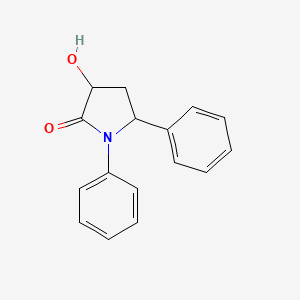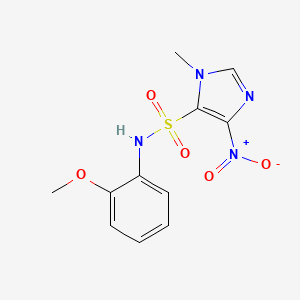
N-(2-methoxyphenyl)-3-methyl-5-nitroimidazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyphenyl)-3-methyl-5-nitroimidazole-4-sulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methyl group, a nitroimidazole ring, and a sulfonamide group. These functional groups contribute to its diverse chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-3-methyl-5-nitroimidazole-4-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of an imidazole derivative, followed by sulfonation and subsequent coupling with a methoxyphenyl amine. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the selection of raw materials, reaction optimization, and waste management .
化学反応の分析
Types of Reactions
N-(2-methoxyphenyl)-3-methyl-5-nitroimidazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like potassium permanganate for oxidation. Solvents such as dichloromethane, ethanol, and water are frequently used depending on the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can produce various oxidized forms of the compound .
科学的研究の応用
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its antimicrobial properties and potential use in treating infections.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
作用機序
The mechanism of action of N-(2-methoxyphenyl)-3-methyl-5-nitroimidazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes involved in cell wall synthesis .
類似化合物との比較
Similar Compounds
Similar compounds include other nitroimidazole derivatives and sulfonamide-containing molecules. Examples are metronidazole and sulfamethoxazole, which share structural similarities and some overlapping biological activities .
Uniqueness
N-(2-methoxyphenyl)-3-methyl-5-nitroimidazole-4-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications and research studies .
特性
CAS番号 |
83498-84-4 |
|---|---|
分子式 |
C11H12N4O5S |
分子量 |
312.30 g/mol |
IUPAC名 |
N-(2-methoxyphenyl)-3-methyl-5-nitroimidazole-4-sulfonamide |
InChI |
InChI=1S/C11H12N4O5S/c1-14-7-12-10(15(16)17)11(14)21(18,19)13-8-5-3-4-6-9(8)20-2/h3-7,13H,1-2H3 |
InChIキー |
VKEPKLULHBLCRW-UHFFFAOYSA-N |
正規SMILES |
CN1C=NC(=C1S(=O)(=O)NC2=CC=CC=C2OC)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


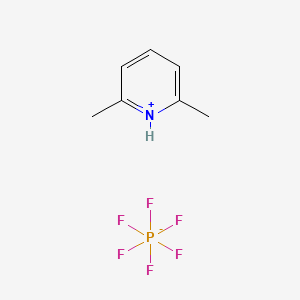
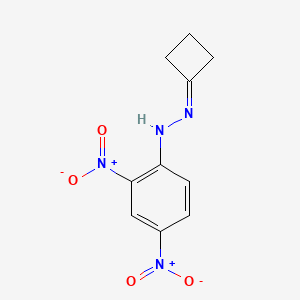
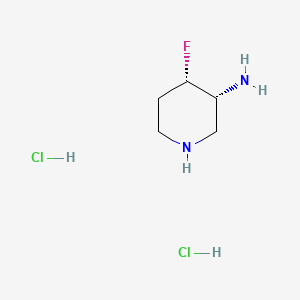
![2,6-Di-tert-butyl-4,4,8-trimethoxydibenzo[b,d]furan-1(4H)-one](/img/structure/B14006202.png)
![(NZ)-N-[(3-chloro-4-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B14006205.png)

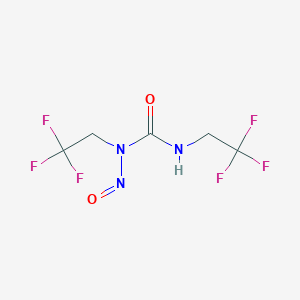
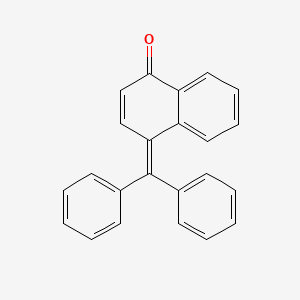
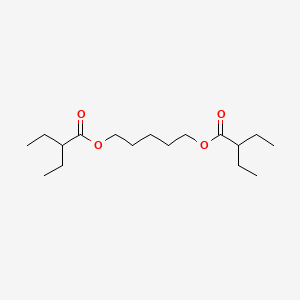
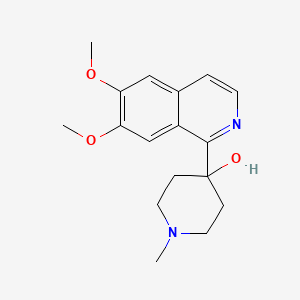
![2-[(4-Chloro-2-methylphenoxy)methyl]oxirane](/img/structure/B14006244.png)

